molecular formula C14H10O2 B13696385 3-methyl-2H-benzo[h]chromen-2-one

3-methyl-2H-benzo[h]chromen-2-one

Cat. No.: B13696385
M. Wt: 210.23 g/mol
InChI Key: UODDEHFYLQBKON-UHFFFAOYSA-N
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Description

3-methyl-2H-benzo[h]chromen-2-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2H-benzo[h]chromen-2-one can be achieved through several methods. One common method involves the reaction of salicylaldehyde with propionic anhydride in the presence of potassium carbonate. The mixture is refluxed until the reaction mixture turns brown, then poured into crushed ice, and the pH is adjusted to neutral using sodium bicarbonate. The precipitate is filtered, washed, dried, and recrystallized from a hexane/ethyl acetate mixture .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like monoamine oxidase and acetylcholinesterase, leading to its neuroprotective and anti-inflammatory effects. The compound’s ability to scavenge free radicals contributes to its antioxidant properties .

Comparison with Similar Compounds

3-methyl-2H-benzo[h]chromen-2-one is compared with other similar compounds such as:

  • 4-methyl-2H-benzo[h]chromen-2-one
  • 3,4-dihydro-2H-benzo[h]chromen-2-one
  • 3-methyl-2H-chromen-2-one

These compounds share similar structural motifs but differ in their substitution patterns and biological activities. This compound is unique due to its specific methyl group positioning, which influences its reactivity and biological properties .

Biological Activity

3-Methyl-2H-benzo[h]chromen-2-one, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

This compound can be synthesized through several methods, one of which involves the Pechmann condensation of salicylaldehyde with methyl ketones under acidic conditions. The synthesis process can be optimized for industrial applications using continuous flow reactors, which enhance yield and purity while adhering to green chemistry principles .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and inhibiting essential biomolecule synthesis, leading to cell death. In a study evaluating coumarin–benzimidazole hybrids, derivatives of this compound showed significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa12 µg/mL
Staphylococcus aureus15 µg/mL
Bacillus subtilis10 µg/mL
Proteus vulgaris18 µg/mL

2. Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK. Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)25Inhibition of PI3K/Akt signaling
HepG-2 (Liver Cancer)30Modulation of MAPK pathway

3. Anti-inflammatory Activity

The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through modulation of the NF-κB signaling pathway. This action is significant in reducing inflammation-related conditions and could lead to the development of new anti-inflammatory drugs .

The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:

  • Antimicrobial Activity: Disruption of microbial cell membranes.
  • Anticancer Activity: Activation of apoptotic pathways and inhibition of cancer cell proliferation.
  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine production.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Nature demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, highlighting its potential as a scaffold for developing new antibiotics .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that the compound significantly reduced tumor size in xenograft models while showing minimal toxicity to normal cells .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[h]chromen-2-one

InChI

InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)16-14(9)15/h2-8H,1H3

InChI Key

UODDEHFYLQBKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Origin of Product

United States

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